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CF3SO2Nhso2F

Cat. No.: B13773144
M. Wt: 231.15 g/mol
InChI Key: GGYPIUANQNUBOE-UHFFFAOYSA-N
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Description

Contextualizing CF3SO2NHSO2F within Superacid Chemistry and Fluorine-Containing Functional Groups

A superacid is defined as an acid with an acidity greater than that of 100% pure sulfuric acid. capes.gov.br The Hammett acidity function (H₀) is a measure of acidity for very concentrated solutions of strong acids. For 100% sulfuric acid, H₀ is -12. capes.gov.br Superacids have H₀ values below -12. capes.gov.br The exceptional acidity of compounds like this compound stems from the extensive delocalization of the negative charge in their conjugate base. The presence of two strongly electron-withdrawing groups, CF3SO2 and FSO2, attached to the same nitrogen atom stabilizes the resulting anion after deprotonation, making the parent imide a remarkably strong acid.

The trifluoromethylsulfonyl (CF3SO2 or triflyl) group is a powerful electron-withdrawing substituent known for imparting high acidity to N-H bonds in triflamides. researchgate.net Similarly, the fluorosulfonyl (FSO2) group is a key component of fluorosulfuric acid (HSO3F), a well-known superacid. researchgate.net The combination of these two groups in this compound results in a compound with anticipated superacidic properties.

Historical Trajectory and Initial Discoveries of Imide-Based Strong Acids

The concept of superacids was first introduced by James Bryant Conant in 1927 to describe acids stronger than conventional mineral acids. acs.org This field was significantly advanced by the work of Ronald Gillespie and George Olah in the mid-20th century, particularly with the development of "Magic Acid" (a mixture of fluorosulfuric acid and antimony pentafluoride). acs.org

The synthesis of bis(sulfonyl)imide acids represents a significant milestone in the development of strong organic acids. While the synthesis of bis(fluorosulfonyl)imide (HFSI) was reported as early as 1962, its potential in various applications, particularly in electrochemistry, gained substantial interest in subsequent decades. nottingham.ac.uknih.gov The development of synthetic methodologies for unsymmetrical imides, such as this compound, is a more recent advancement, driven by the quest for new catalysts and electrolyte materials with tailored properties. googleapis.com Pioneers in fluorine chemistry, such as Jean'ne M. Shreeve, have made significant contributions to the synthesis and characterization of a wide array of fluorine-containing compounds, including those with sulfur-nitrogen-fluorine linkages, laying the groundwork for the investigation of complex imides like this compound. capes.gov.brresearchgate.net

Scope and Significance of Academic Inquiry into this compound

The academic interest in N-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide is multifaceted. Its high acidity makes it a candidate for use as a superacid catalyst in a variety of organic reactions. rsc.orgnih.gov Lewis acid catalysis, often enhanced by the presence of highly acidic promoters, is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules. reddit.comrsc.org The unique combination of a trifluoromethylsulfonyl group and a fluorosulfonyl group may lead to novel catalytic activities and selectivities. mdpi.comresearchgate.net

Furthermore, the salts of this imide are of considerable interest as electrolytes in high-energy-density batteries. google.com The lithium salts of related bis(sulfonyl)imides, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium bis(fluorosulfonyl)imide (LiFSI), are known for their high ionic conductivity, thermal stability, and electrochemical stability, making them superior alternatives to conventional electrolyte salts like LiPF6. google.comcapes.gov.br Research into this compound and its derivatives is therefore driven by the potential for creating safer and more efficient energy storage devices. nottingham.ac.uk

A key synthetic route to N-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide involves the reaction of (chlorosulfonyl)(trifluoromethanesulfonyl)imide with a fluorinating agent like anhydrous hydrogen fluoride (B91410), followed by purification via distillation. googleapis.commdpi.com

Table 1: Physical and Chemical Properties of N-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide and Related Compounds

PropertyValue for this compoundValue for Bis(trifluoromethanesulfonyl)imide (Tf2NH)Value for Bis(fluorosulfonyl)imide (HFSI)
IUPAC Name N-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamideN-(fluorosulfonyl)sulfamoyl fluoride
Molecular Formula CHF4NO4S2C2HF6NO4S2F2HNO4S2
Molecular Weight 231.15 g/mol 281.15 g/mol 181.14 g/mol
Appearance Clear oil googleapis.comSolidColorless liquid nottingham.ac.uk
Melting Point Not reported52 °C17 °C nottingham.ac.uk
Boiling Point Purified by Kugelrohr distillation at 80°C at 1 torr googleapis.com105-107 °C at 15 mmHg170 °C nottingham.ac.uk
Acidity (pKa in H2O) Not specifically reported, expected to be very low2.8 researchgate.netnih.gov1.28 nottingham.ac.uk

Note: Data for this compound is limited. Values for related, well-studied imides are provided for context. The acidity of this compound is expected to be in the superacidic range, with a very low pKa value.

Interdisciplinary Relevance in Contemporary Chemical Science

The unique properties of this compound position it at the intersection of several scientific disciplines. Its potential as a catalyst impacts organic synthesis and the development of new industrial processes. rsc.org In materials science, this compound and its derivatives are relevant to the creation of advanced polymers and functional materials. For instance, perfluorinated imides are used in the development of proton exchange membranes for fuel cells and as components of high-performance electrolytes for batteries and supercapacitors. nottingham.ac.ukgoogle.comusherbrooke.ca

In the field of electrochemistry, the design of novel electrolyte formulations is crucial for the advancement of energy storage technologies. rsc.orgchadsprep.com The stability and high ionic conductivity of salts derived from this compound could lead to the development of safer, longer-lasting batteries with higher energy densities. google.com The study of such compounds contributes to a deeper understanding of ion transport phenomena and interfacial chemistry in electrochemical systems.

Table 2: Spectroscopic Data for N-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide and Related Functional Groups

Spectroscopic TechniqueCharacteristic Features for this compound (Expected)
Infrared (IR) Spectroscopy Strong absorptions expected for S=O stretching (around 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹), C-F stretching (around 1100-1350 cm⁻¹), S-N stretching, and N-H stretching (a broad band around 3100-3300 cm⁻¹). chadsprep.comutdallas.edumsu.eduaocs.orglibretexts.org
¹H NMR Spectroscopy A single, broad signal for the acidic N-H proton, the chemical shift of which would be highly dependent on the solvent and concentration. umich.eduorganicchemistrydata.orgmsu.edu
¹⁹F NMR Spectroscopy Two distinct signals are expected: one for the trifluoromethyl (CF3) group and another for the sulfonyl fluoride (SO2F) group. The chemical shifts and coupling constants would provide valuable structural information. umich.eduorganicchemistrydata.org
¹³C NMR Spectroscopy A quartet for the carbon atom of the trifluoromethyl group due to coupling with the three fluorine atoms. hmdb.calibretexts.org

Note: Specific experimental spectra for this compound are not widely available. The expected features are based on the known spectroscopic properties of the constituent functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHF4NO4S2 B13773144 CF3SO2Nhso2F

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

CHF4NO4S2

Molecular Weight

231.15 g/mol

IUPAC Name

N-(trifluoromethylsulfonyl)sulfamoyl fluoride

InChI

InChI=1S/CHF4NO4S2/c2-1(3,4)11(7,8)6-12(5,9)10/h6H

InChI Key

GGYPIUANQNUBOE-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)NS(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to Cf3so2nhso2f

Pioneering Synthetic Routes to Trifluoromethanesulfonyl(fluorosulfonyl)imide

The journey to synthesize CF3SO2NHSO2F is part of a broader history of developing highly fluorinated sulfonimides, which are valued for their exceptional chemical and thermal stability.

Early Laboratory Preparations and Challenges

The initial synthesis of sulfonimides dates back to the mid-20th century, with the first preparation of bis(fluorosulfonyl)imide (HFSI) being a notable milestone. rsc.org Early methods for creating such compounds often involved aggressive fluorinating agents and presented significant challenges in purification. For instance, the synthesis of related symmetric imides like di(fluorosulfonyl)imides involved the use of fluorinating agents such as arsenic trifluoride (AsF₃) or antimony trifluoride (SbF₃). google.com These methods, while effective, introduced byproducts that were difficult to separate from the desired imide due to similar boiling points, posing a considerable purification hurdle. googleapis.com

A significant challenge in these early preparations was the harsh reaction conditions required and the difficulty in achieving high purity, which is crucial for many of the compound's applications. The synthesis of the asymmetric trifluoromethanesulfonyl(fluorosulfonyl)imide likely faced similar, if not greater, challenges due to the need for selective introduction of two different sulfonyl groups.

Evolution of Synthetic Paradigms over Time

Over the years, the focus of synthetic strategies shifted towards developing more controlled, higher-yielding, and purer methods for producing sulfonimides. The evolution from using highly toxic and difficult-to-handle fluorinating agents to more manageable and selective reagents marks a significant advancement in the field. The development of methods starting from precursors that already contain one or both of the desired sulfonyl groups represents a key paradigm shift. This approach allows for a more direct and less side-reaction-prone synthesis. The historical development of various sulfonimide anions for applications like lithium batteries showcases a continuous drive towards refining these synthetic routes to achieve compounds with specific properties and high purity. rsc.org

Advanced Synthetic Strategies for the this compound Scaffold

Modern synthetic approaches to trifluoromethanesulfonyl(fluorosulfonyl)imide are characterized by their efficiency and the use of well-defined precursor molecules, allowing for greater control over the final product.

Precursor Compounds and Starting Material Derivations

A key precursor for the synthesis of trifluoromethanesulfonyl(fluorosulfonyl)imide is (trifluoromethylsulfonyl)(chlorosulfonyl)imide, also denoted as HN(CF₃SO₂)(SO₂Cl). google.com This intermediate can be synthesized from readily available starting materials. The synthesis of its potassium salt, for example, can be achieved by reacting trifluoromethanesulfonamide (B151150) potassium salt with hexamethyldisilazane, followed by reaction with sulfuryl chloride (SO₂Cl₂). patsnap.com

Reaction Conditions and Parameter Optimization (e.g., Temperature, Pressure, Solvent Systems)

The conversion of the chlorosulfonyl imide precursor to the desired fluorosulfonyl imide is a crucial step that requires carefully optimized reaction conditions. A patented method describes the reaction of (trifluoromethylsulfonyl)(chlorosulfonyl)imide with anhydrous hydrogen fluoride (B91410) in a high-pressure autoclave. google.com The optimization of parameters such as temperature, the use of a catalyst, and the subsequent purification are vital for achieving a good yield of the final product.

The reaction is typically carried out at an elevated temperature, for instance, by slowly heating to 60°C and maintaining that temperature for several hours to ensure the completion of the reaction. google.com Following the reaction, volatile components like excess anhydrous hydrogen fluoride and hydrogen chloride are removed, and the final product is isolated via vacuum distillation. google.com

Parameter Value
Starting Material (trifluoromethylsulfonyl)(chlorosulfonyl)imide
Reagent Anhydrous Hydrogen Fluoride (HF)
Catalyst Perfluoroheptanoyl fluoride
Temperature 60°C
Reaction Time 8 hours
Apparatus High-pressure autoclave with PTFE lining
Purification Vacuum distillation

This interactive table summarizes the reaction conditions for a key synthetic step.

Anhydrous hydrogen fluoride (HF) plays a pivotal role in the synthesis of trifluoromethanesulfonyl(fluorosulfonyl)imide, primarily acting as the fluorinating agent. google.com In the reaction with (trifluoromethylsulfonyl)(chlorosulfonyl)imide, the anhydrous HF facilitates the substitution of the chlorine atom in the chlorosulfonyl group with a fluorine atom. google.com

The use of anhydrous HF is advantageous as it can serve as both the reagent and, in some cases, the solvent. chem-soc.si Its effectiveness is enhanced by the use of a catalyst, which can include Lewis acids or perfluorinated acyl fluorides. google.com The reaction is conducted in a closed system like an autoclave to handle the pressure generated at the reaction temperature and to contain the corrosive and toxic HF. google.com The ability to remove excess HF and byproducts by purging with an inert gas and subsequent distillation is a key part of the process, leading to the isolation of the pure trifluoromethanesulfonyl(fluorosulfonyl)imide. google.com

Chlorine/Fluorine Exchange Reaction Pathways

The synthesis of N-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide often involves the strategic use of sulfonyl halides in a manner that can be considered a functional group equivalent of a chlorine/fluorine exchange. A primary documented method involves the reaction of trifluoromethanesulfonamide with fluorosulfonyl chloride. googleapis.comgoogle.com In this pathway, the more reactive S-Cl bond of fluorosulfonyl chloride serves as a potent electrophilic site for the nucleophilic nitrogen of the sulfonamide, ultimately forming the desired S-N-S linkage.

While not a direct exchange on a pre-formed molecule, this approach is a key strategy in constructing sulfonyl fluorides and their derivatives. The broader context of sulfonyl fluoride synthesis frequently relies on the conversion of more common sulfonyl chlorides (R-SO2Cl) into sulfonyl fluorides (R-SO2F) using various fluorinating agents. rhhz.netnih.gov This halogen exchange is a fundamental tool in organofluorine chemistry. Methods for this transformation are well-established and include:

Reaction with Metal Fluorides: Potassium fluoride (KF) is a common, cost-effective reagent for this exchange, often used in biphasic systems or with phase-transfer catalysts to improve reactivity. nih.gov

Use of Other Fluorinating Agents: Reagents like silver(I) fluoride (AgF) can also be employed for chlorine-fluorine exchange reactions, particularly in cases where milder conditions are required. nih.gov

This strategic use of a chlorinated precursor (fluorosulfonyl chloride) is advantageous because of its higher reactivity compared to the corresponding fluorinated analog (sulfuryl fluoride, SO2F2), which facilitates the reaction with the sulfonamide. google.com

Catalytic Interventions in this compound Synthesis

The synthesis of this compound is critically dependent on the presence of a base, which functions as a reaction promoter or stoichiometric catalyst. In the reaction between trifluoromethanesulfonamide and fluorosulfonyl halide, a non-nucleophilic base is essential to deprotonate the acidic N-H of the sulfonamide. googleapis.comgoogle.com

Role of the Base: The triflyl group (CF3SO2-) is a powerful electron-withdrawing group, rendering the N-H proton of trifluoromethanesulfonamide significantly acidic. researchgate.net A base, typically a tertiary amine like triethylamine (B128534) (Et3N), is added to facilitate the formation of a nucleophilic nitrogen anion. googleapis.comgoogle.com

The reaction proceeds as follows:

Deprotonation: The base removes the acidic proton from trifluoromethanesulfonamide to generate the corresponding anion. CF3SO2NH2 + Et3N ⇌ [CF3SO2NH]⁻[Et3NH]⁺

Nucleophilic Attack: The resulting highly nucleophilic anion then attacks the electrophilic sulfur atom of the fluorosulfonyl halide.

While the base is consumed stoichiometrically to neutralize the generated acid (HX), its primary role is to generate the reactive nucleophile, making it a crucial component for the reaction to proceed efficiently. The field of sulfur(VI) fluoride exchange (SuFEx) chemistry, a concept introduced by Sharpless and co-workers, has highlighted the use of catalysts for creating complex sulfur-fluorine containing molecules, although specific catalytic cycles for this compound are not extensively detailed in the literature. rhhz.netrsc.org

Efficient Isolation and Purification Protocols

The isolation and purification of this compound from the crude reaction mixture require specific protocols to obtain the product with high purity. A documented procedure involves several key steps to separate the desired imide from reaction byproducts and unreacted starting materials. googleapis.com

A typical purification sequence is outlined below:

StepProcedurePurposeReference
1Solvent RemovalThe reaction solvent (e.g., ether) and other volatile components, such as excess triethylamine, are removed under reduced pressure. googleapis.com
2Kugelrohr DistillationThe crude product is purified by distillation under high vacuum (e.g., 1 torr) at an elevated temperature (e.g., 80°C). This separates the desired imide from non-volatile impurities like triethylammonium (B8662869) chloride salt. googleapis.com
3Neutralization (Salt Formation)The purified imide, which is a strong acid, is often converted to its corresponding lithium salt for improved stability and ease of handling. This is achieved by dissolving the imide in a solvent and treating it with a weak base like lithium carbonate (Li2CO3). googleapis.com
4Final IsolationThe mixture from the neutralization step is filtered to remove excess base, and the solvent is evaporated to yield the final, purified imide salt. googleapis.comgoogle.com

This multi-step process ensures the removal of both volatile and non-volatile impurities, yielding the product or its salt in a highly purified form suitable for further applications.

Mechanistic Elucidation of this compound Formation Reactions

Proposed Reaction Intermediates

Reaction intermediates are transient species formed during the conversion of reactants to products. allen.inlibretexts.org In the synthesis of this compound, the key proposed intermediates are:

Trifluoromethanesulfonamide Anion: The reaction is initiated by the deprotonation of trifluoromethanesulfonamide by a non-nucleophilic base (e.g., triethylamine). This generates the trifluoromethanesulfonamide anion, [CF3SO2NH]⁻, which serves as the primary nucleophile in the reaction. This species is a reactive intermediate, existing in equilibrium with its parent amide and the base. googleapis.comgoogle.com

Pentacoordinate Sulfur Intermediate (Transition State): The nucleophilic nitrogen anion attacks the electrophilic sulfur atom of the fluorosulfonyl halide (FSO2Cl). This attack is proposed to proceed through a high-energy transition state or a fleeting pentacoordinate intermediate. This species would adopt a trigonal bipyramidal geometry around the sulfur atom, which is a common feature in nucleophilic substitution reactions at tetracoordinate sulfur centers. wikipedia.org

The formation and subsequent collapse of this intermediate lead to the final product and the displacement of the halide leaving group.

Rate-Determining Steps in Synthetic Sequences

Step 1 (Deprotonation): CF3SO2NH2 + Base ⇌ [CF3SO2NH]⁻ + [Base-H]⁺

Step 2 (Nucleophilic Attack): [CF3SO2NH]⁻ + FSO2Cl → this compound + Cl⁻

Given that trifluoromethanesulfonamide is a strong NH-acid, its deprotonation by a suitable base like triethylamine is generally considered to be a rapid and reversible acid-base reaction. researchgate.net Therefore, the nucleophilic attack of the sulfonamide anion on the fluorosulfonyl chloride (Step 2) is proposed to be the rate-determining step of the synthesis. This bimolecular step involves the collision of the two key reactant species and the formation of the new N-S bond and cleavage of the S-Cl bond, which requires higher activation energy compared to the proton transfer in Step 1.

Fundamental Reactivity and Mechanistic Studies of Cf3so2nhso2f

Investigations into Acidic Properties and Proton Transfer Phenomena

The acidity of CF3SO2NHSO2F is a cornerstone of its chemical profile, rendering it a potent Brønsted acid. The delocalization of the negative charge across the two sulfonyl groups upon deprotonation results in a highly stabilized conjugate base, thereby facilitating proton donation.

Role as a Strong Brønsted Acid in Non-Aqueous Media

The acidic strength of such compounds in concentrated solutions is often described using the Hammett acidity function (H₀), which extends the pH scale to highly acidic media. wikipedia.orgchemeurope.com For comparison, pure sulfuric acid has an H₀ value of -12, while superacids like triflic acid and fluorosulfuric acid have even more negative values. chemeurope.comlibretexts.org It is anticipated that concentrated solutions of this compound would also exhibit a highly negative H₀ value.

Exploration of Acidic Strength in Various Chemical Environments

The acidity of this compound is influenced by the surrounding chemical environment. In solvents with high polarity and the ability to solvate the resulting anion, its acidic strength is enhanced. Computational studies on related sulfonamides and imides have provided insights into the factors governing their acidity, highlighting the importance of substituent effects and solvent interactions. nih.gov The pKa values of related compounds in different non-aqueous solvents, such as acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO), are presented in the table below to provide a comparative context for the expected acidity of this compound.

CompoundSolventpKaReference
Trifluoromethanesulfonamide (B151150) (CF3SO2NH2)Water6.33 researchgate.net
Bis(trifluoromethanesulfonyl)imide ((CF3SO2)2NH)Water-0.3 researchgate.net
Bis(trifluoromethanesulfonyl)imide ((CF3SO2)2NH)Acetonitrile0.7 ut.ee

Nucleophilic Reactivity and Derivatization via Nitrogen Center

The nitrogen atom in this compound, despite being flanked by two electron-withdrawing groups, can exhibit nucleophilic character, particularly after deprotonation. This allows for a range of derivatization reactions.

Formation of Imide Salts with Alkali Metals and Other Counterions

As a strong acid, this compound readily reacts with bases to form stable imide salts. Treatment with alkali metal hydroxides, carbonates, or hydrides would lead to the formation of the corresponding lithium, sodium, or potassium salts. These salts are expected to be crystalline solids and are often more soluble in organic solvents than the parent imide. The synthesis of such salts is a common strategy for handling and utilizing these highly acidic compounds. While specific synthesis protocols for the alkali metal salts of this compound are not detailed in the available search results, the general procedures for related sulfonimides are well-established.

Exploration of N-Functionalization Reactions

The deprotonated form of this compound is a potent nucleophile, enabling various N-functionalization reactions.

N-Alkylation: The nitrogen anion can react with alkylating agents such as alkyl halides or sulfates to form N-alkylated derivatives. These reactions typically proceed via an SN2 mechanism. The choice of solvent and base is crucial for achieving high yields and selectivity.

N-Acylation: Reaction of the imide salt with acyl halides or anhydrides would lead to the formation of N-acylated products. These derivatives are of interest in organic synthesis as they can serve as precursors to other functional groups.

The table below summarizes representative N-functionalization reactions that are expected for this compound based on the known reactivity of similar sulfonimides.

Reaction TypeReagentsExpected Product
N-AlkylationAlkyl halide (R-X), BaseCF3SO2N(R)SO2F
N-AcylationAcyl halide (RCO-X), BaseCF3SO2N(COR)SO2F

Electrophilic Behavior and Transformations

While the primary reactivity of this compound is centered on its acidity and the nucleophilicity of its conjugate base, the sulfur atoms in the sulfonyl groups are electron-deficient and could potentially act as electrophilic centers. However, reactions involving nucleophilic attack at the sulfur are less common for sulfonimides compared to sulfonyl halides. The strong electron-withdrawing nature of the trifluoromethyl and fluoro groups would make the sulfur atoms highly electrophilic, but the stability of the N-S bond and the presence of the more reactive acidic proton generally dominate the chemistry of this compound. Transformations involving electrophilic attack on other molecules are more likely to be catalyzed by the strong Brønsted acidity of this compound rather than direct participation as an electrophile.

Potential Electrophilic Sites within the Molecular Structure

The molecular architecture of this compound features several potential electrophilic centers susceptible to attack by electron-rich species. The primary electrophilic sites are the two sulfur atoms of the sulfonyl groups. The presence of highly electronegative oxygen and fluorine/trifluoromethyl groups creates a significant partial positive charge on these sulfur atoms, making them prime targets for nucleophiles.

Another key feature influencing its reactivity is the acidity of the N-H proton. The strong electron-withdrawing nature of both the trifluoromethylsulfonyl and fluorosulfonyl groups delocalizes the negative charge of the conjugate base, rendering the proton exceptionally acidic. This acidity plays a crucial role in its reactions with bases and can influence the course of subsequent transformations.

Table 1: Potential Electrophilic Sites in this compound

SiteDescriptionReason for Electrophilicity
Sulfur (in SO2CF3) Primary electrophilic centerBonded to two oxygen atoms and a highly electron-withdrawing CF3 group.
Sulfur (in SO2F) Primary electrophilic centerBonded to two oxygen atoms and a highly electronegative fluorine atom.
Nitrogen Proton (N-H) Acidic protonFlanked by two strongly electron-withdrawing sulfonyl groups, leading to high acidity.

Reactions with Electron-Rich Species

Given its pronounced electrophilic character, this compound is expected to react readily with a variety of electron-rich species, or nucleophiles. While specific experimental data for this exact compound is limited in publicly available literature, the reactivity can be inferred from the behavior of analogous compounds bearing trifluoromethylsulfonyl and fluorosulfonyl moieties.

Nucleophilic attack is anticipated to occur primarily at one of the sulfur centers. The choice between the two sulfur atoms would be influenced by the nature of the nucleophile and the reaction conditions. The reaction would likely proceed via a nucleophilic substitution mechanism at the sulfur atom, leading to the cleavage of a sulfur-nitrogen or sulfur-fluorine bond. For instance, reaction with amines or alkoxides would be expected to displace either the fluorosulfonyl or the trifluoromethylsulfonyl group, or potentially the fluorine atom from the fluorosulfonyl group.

Reactivity in Specific Organic Transformations

The unique electronic properties of N-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide suggest its potential utility in a range of specific organic transformations, including addition, substitution, and cyclization reactions.

Role in Addition Reactions

In the context of addition reactions, particularly to unsaturated systems like alkenes and alkynes, this compound could potentially act as a source of electrophilic "FSO2+" or "CF3SO2+" synthons, or participate in radical addition processes. The strong electron-withdrawing groups would polarize the N-S bonds, potentially facilitating heterolytic cleavage under appropriate conditions to generate highly reactive electrophilic species that could add across a double or triple bond.

While direct electrophilic addition of the intact molecule is less common for sulfonamides, related N-halosulfonamides are known to undergo addition to alkenes, often via a radical mechanism. beilstein-journals.orgnih.gov It is conceivable that under radical initiation conditions, this compound could also participate in such transformations.

Participation in Substitution Processes

N-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide is a prime candidate for participating in nucleophilic substitution reactions, where it would serve as the electrophile. Nucleophiles would attack one of the electron-deficient sulfur atoms, leading to the displacement of a leaving group. The N(SO2CF3)(SO2F) anion is an excellent leaving group due to the extensive charge delocalization stabilized by the two powerful electron-withdrawing groups.

For example, in reactions with alcohols or amines, the sulfonamide could act as a sulfonating agent, transferring either the CF3SO2 or the FSO2 group to the nucleophile. The high reactivity of related bis(sulfonyl)imides in such substitution reactions is well-documented.

Table 2: Plausible Substitution Reactions of this compound

Nucleophile (Nu-H)Expected Product(s)Reaction Type
Alcohol (R-OH) R-OSO2CF3 or R-OSO2FO-Sulfonylation
Amine (R-NH2) R-NHSO2CF3 or R-NHSO2FN-Sulfonylation
Thiol (R-SH) R-SSO2CF3 or R-SSO2FS-Sulfonylation

Cyclization and Rearrangement Pathways

The structural features of this compound and its derivatives suggest potential involvement in cyclization and rearrangement reactions. For instance, derivatives of this compound containing an appropriately positioned nucleophilic group could undergo intramolecular cyclization. The high acidity of the N-H proton allows for easy deprotonation to form a nucleophilic nitrogen anion, which could then attack an internal electrophilic site to form a heterocyclic ring system. Studies on related sulfonamides have demonstrated their utility in base-promoted intramolecular cyclizations to form fluorinated isoquinolines and quinolines. researchgate.net

Rearrangement reactions of sulfonamide derivatives are also a known class of transformations. While no specific rearrangements of this compound have been detailed, the presence of the highly electronegative groups could influence the stability of potential intermediates and thus open pathways for skeletal rearrangements under certain reaction conditions.

Chemistry of Salts and Functional Derivatives of Cf3so2nhso2f

Synthesis and Crystallization of Imide Salts

The synthesis of salts from CF3SO2NHSO2F typically involves the deprotonation of the imide (H-TFSI) by a suitable base. The resulting salts are often crystalline solids.

The synthesis of anhydrous lithium N-(fluorosulfonyl)trifluoromethanesulfonamide, Li[CF3SO2NSO2F], is of particular interest due to its potential applications in electrochemical devices like lithium-ion batteries. google.com A common synthetic route involves the reaction of the parent imide with a lithium base. For instance, an acid-base reaction between the imide and a lithium source like lithium chloride (LiCl) can be employed. google.comlobachemie.comthermofisher.comsigmaaldrich.com In this process, the volatile byproduct, hydrogen chloride (HCl), is readily removed, driving the reaction to completion and yielding the anhydrous salt. google.com

The preparation of related anhydrous lithium imide salts, such as lithium bis(fluorosulfonyl)imide (LiFSI), often involves similar strategies. One method describes the reaction of bis(chlorosulfonyl)imide with potassium fluoride (B91410) (KF) to achieve fluorination, followed by purification steps to obtain the desired lithium salt. google.com The synthesis of anhydrous lithium salts is crucial as the presence of water can be detrimental in many applications, particularly in non-aqueous battery systems. google.com

Table 1: Synthesis Methods for Anhydrous Lithium Imide Salts

PrecursorReagentProductKey Feature
This compoundLiClLi[CF3SO2NSO2F]Formation of volatile HCl byproduct. google.com
HN(SO2Cl)2KF, then Li+ sourceLi[N(SO2F)2] (LiFSI)Fluorination of a chlorinated precursor. google.com

This table provides a summary of synthetic approaches to anhydrous lithium imide salts.

The synthesis of other alkali metal (such as sodium and potassium) and alkaline earth metal (such as magnesium and calcium) salts of N-(fluorosulfonyl)trifluoromethanesulfonamide and related imides can be achieved through similar acid-base reactions. google.comlibretexts.orgwikipedia.orgunifr.ch For example, reacting bis(chlorosulfonyl)imide with alkali metal salts in a nonprotic organic solvent is a described method for producing the corresponding bis(chlorosulfonyl)imide salts, which can then be fluorinated. google.com

The choice of the metal cation can influence the properties and crystal structure of the resulting salt. For instance, in a series of alkali metal salts of bis[(trifluoromethyl)sulfonyl]imide, the potassium and cesium salts were found to be anhydrous, while the lithium and rubidium salts crystallized as monohydrates, and the sodium salt included both water and methanol (B129727) in its crystal lattice. researchgate.net This highlights the role of the cation in the solvation and crystal packing of these imide salts. Alkaline earth metals, with their +2 charge, form salts with a 2:1 anion-to-cation stoichiometry. wikipedia.org

Salts of N-(fluorosulfonyl)trifluoromethanesulfonamide can also be prepared with ammonium (B1175870) and various organic cations. fishersci.sewikipedia.orgscirp.orgresearchgate.netnih.gov These are typically synthesized by reacting the parent imide with the corresponding amine or hydroxide (B78521) base. The resulting salts often exhibit different physical properties, such as solubility and melting point, compared to their inorganic counterparts.

The use of bulky organic cations can influence the crystal packing and intermolecular interactions. scirp.org For example, quaternary ammonium salts are known to be used as phase transfer catalysts and in various material science applications. wikipedia.org The synthesis of these salts allows for the fine-tuning of the physicochemical properties of the resulting materials.

Structural Characterization of Salt Forms in Solution and Solid State

The structural features of the salts of N-(fluorosulfonyl)trifluoromethanesulfonamide and its anion are crucial for understanding their chemical behavior.

In solution, the [CF3SO2NSO2F]⁻ anion can act as a ligand, coordinating to metal cations. scribd.comallen.inunacademy.commatanginicollege.ac.inpurechemistry.org The nature of this coordination is dependent on the solvent, the concentration, and the identity of the metal cation. The oxygen and nitrogen atoms of the sulfonyl groups are potential coordination sites. The delocalization of the negative charge across the S-N-S framework influences its coordinating ability. researchgate.net

In coordinating solvents, the solvent molecules can also compete with the imide anion for coordination sites on the metal cation. The study of the coordination chemistry of these salts in solution is essential for understanding their behavior in applications such as electrolytes, where ion pairing and mobility are critical factors.

In the solid state, the salts of N-(fluorosulfonyl)trifluoromethanesulfonamide and related imides often form complex three-dimensional structures through supramolecular assembly. researchgate.netnankai.edu.cnsigmaaldrich.cnnih.govnih.gov These assemblies are governed by a variety of non-covalent interactions, including ionic bonds, hydrogen bonds, and sometimes weaker interactions like van der Waals forces. scirp.org

The conformation of the [CF3SO2NSO2F]⁻ anion can vary within the crystal lattice. For example, the related bis[(trifluoromethyl)sulfonyl]imide anion has been observed in both cisoid and transoid conformations. researchgate.net The specific conformation adopted is influenced by the nature of the cation and the presence of any co-crystallized solvent molecules. The crystal packing is often characterized by the segregation of hydrophilic and hydrophobic domains. researchgate.net

The study of the crystal structures of these salts provides valuable insights into the interplay of forces that dictate their solid-state properties. mdpi.comnih.govnih.gov For instance, the crystal structure of a cesium and sodium double salt containing a complex iron sulfate (B86663) anion reveals intricate coordination and a three-dimensional network. researchgate.net Similarly, the crystal structures of various organic donor salts demonstrate diverse packing motifs. mdpi.com

Exploration of Modified this compound Derivatives

The structural framework of N-(fluorosulfonyl)trifluoromethanesulfonamide, this compound, offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. Research in this area focuses on altering the perfluoroalkyl and sulfonyl moieties to fine-tune the compound's chemical properties and reactivity. These modifications have led to the development of novel analogs with tailored characteristics, including bifunctional derivatives that serve as versatile building blocks in organic synthesis.

Synthesis of Compounds with Varied Perfluoroalkyl or Sulfonyl Groups

The substitution of the trifluoromethyl (CF3) group with other perfluoroalkyl (Rf) chains is a key strategy for modifying the properties of the parent imide. This alteration influences factors such as lipophilicity, acidity, and the stability of the corresponding salts. The synthesis of these analogs typically follows established procedures for creating sulfonimides, often involving the condensation of corresponding perfluoroalkanesulfonyl precursors.

A patented process outlines a method for preparing asymmetrical bis(perfluoroalkylsulfonyl)imides, which can be adapted for these syntheses. google.com The general approach can involve the reaction of a perfluoroalkanesulfonamide (RfSO2NH2) with a different sulfonyl fluoride or chloride, or through multi-step pathways starting from perfluoroalkyl carboxylic acids. google.com For instance, derivatives where the trifluoromethyl group is replaced by a pentafluoroethyl (C2F5) or nonafluorobutyl (C4F9) group have been described. google.com The synthesis of N,N-dialkyl perfluoroalkanesulfonamides often begins with the corresponding perfluoroalkylsulfonyl fluoride (RfSO2F) reacting with an amine. researchgate.net

The synthesis of bis((trifluoromethyl)sulfonyl)imide, a closely related symmetrical analog, is well-documented and provides foundational chemistry applicable to the synthesis of varied derivatives. acs.orgmdpi.com These syntheses highlight the robust nature of the sulfonyl imide core and the feasibility of introducing a wide range of perfluoroalkyl groups.

While direct modification of one of the sulfonyl groups in a pre-formed bis(sulfonyl)imide is challenging, the synthesis of analogs where one sulfonyl group is conceptually replaced by another functional group has been achieved. A notable example is N-fluoro-N-(fluorosulfonyl)carbamate (NFC), where one sulfonyl group is substituted by a carbamate (B1207046) moiety. nih.govorganic-chemistry.org This demonstrates the potential for creating diverse structures based on the sulfamoyl fluoride backbone.

Compound Name Chemical Formula Key Synthetic Feature Reference(s)
N-(fluorosulfonyl)pentafluoroethanesulfonamideC2F5SO2NHSO2FSubstitution of CF3 with C2F5 google.com
N-(fluorosulfonyl)nonafluorobutanesulfonamideC4F9SO2NHSO2FSubstitution of CF3 with C4F9 google.com
Bis((trifluoromethyl)sulfonyl)imide(CF3SO2)2NHSymmetrical analog, foundational synthesis acs.orgmdpi.com
Neopentyl N-fluoro-N-(fluorosulfonyl)carbamateFSO2N(F)CO2CH2C(CH3)3Replacement of a sulfonyl group with a carbamate nih.govorganic-chemistry.org

Bifunctionalized Analogs and Their Synthesis

Bifunctionalized analogs of this compound are compounds designed to contain at least two reactive sites. This dual functionality makes them valuable as modular building blocks, allowing for sequential or orthogonal chemical transformations. The synthesis of these analogs often involves incorporating a reactive handle that can participate in further reactions, such as those used in click chemistry.

A prominent strategy involves creating reagents that can introduce a fluorosulfonyl group into a molecule while leaving another functional group available for subsequent modification. Recent research has focused on developing bifunctional radical reagents for the synthesis of complex sulfonyl fluorides. researchgate.netthieme-connect.de For example, enol-derived fluorosulfonates have been described as bifunctional FSO2 radical precursors that enable carbo-fluorosulfonylation and hydro-fluorosulfonylation of alkenes. researchgate.net

The development of N-fluoro-N-(fluorosulfonyl)carbamate (NFC) represents a significant advance in this area. nih.govorganic-chemistry.org NFC acts as a bifunctional reagent in copper-catalyzed imidation reactions. The resulting imidated product contains the fluorosulfonylcarbamate group, which serves as a versatile synthetic handle for one-step derivatization to amines, sulfonamides, and sulfamides. nih.govorganic-chemistry.org This approach overcomes limitations of previous reagents by incorporating a readily transformable moiety. nih.gov

Similarly, an efficient palladium-catalyzed remote hydrosulfonamidation of alkenes has been developed using a bifunctional N-fluoro-N-(fluorosulfonyl)-carbamate. organic-chemistry.org This reaction yields primary N-alkyl-N-(fluorosulfonyl)-carbamates, which are themselves bifunctional products that can be directly converted into N-alkyl sulfamides or amines through Sulfur(VI) Fluoride Exchange (SuFEx) reactions. organic-chemistry.org Alkynyl sulfonyl fluorides have also been introduced as valuable bifunctional reagents that can act as FSO2-radical precursors and radical trapping agents, yielding products that can be further diversified using SuFEx chemistry. researchgate.net

Analog Type / Precursor Key Feature Synthetic Application Reference(s)
N-Alkyl-N-(fluorosulfonyl)-carbamatesContains both an alkyl chain and a fluorosulfonylcarbamate group.Can be converted to N-alkyl sulfamides or amines via SuFEx. organic-chemistry.org
N-fluoro-N-(fluorosulfonyl)carbamate (NFC)Bifunctional imidation reagent.Products are modular handles for synthesis of amines and sulfamides. nih.govorganic-chemistry.org
Alkynyl Sulfonyl FluoridesBifunctional radical trapping reagents and FSO2 radical precursors.Products can be readily diversified via SuFEx click chemistry. researchgate.net
Enol-derived FluorosulfonatesBifunctional FSO2 radical precursors.Used for carbo-fluorosulfonylation and hydro-fluorosulfonylation of alkenes. researchgate.net

Applications in Advanced Chemical Systems Research

Utilization in Non-Aqueous Electrolyte Systems for Energy Storage Technologies

The lithium salt of N-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide, lithium (fluorosulfonyl)(trifluoromethylsulfonyl)imide (LiFTFSI), is a key component in the development of high-performance non-aqueous electrolytes for a range of battery technologies. Its properties contribute to enhanced safety, stability, and efficiency of energy storage devices.

Role as a Conducting Salt in Lithium-Ion Batteries

In the realm of lithium-ion batteries, LiFTFSI serves as a promising alternative to conventional electrolyte salts like lithium hexafluorophosphate (B91526) (LiPF6). It is known for its exceptional thermal and electrochemical stability, which is a critical factor for the safety and longevity of batteries. nbinno.comnbinno.com The unique structure of the (fluorosulfonyl)(trifluoromethylsulfonyl)imide anion leads to a delocalized negative charge, which in turn facilitates high ionic conductivity. meisenbaochem.combohrium.com This high conductivity is essential for enabling faster charging and discharging rates in lithium-ion batteries. nbinno.com

Table 1: Physicochemical Properties of LiTFSI-based Electrolytes

Property Value Reference
Thermal Decomposition Temperature > 360 °C mdpi.com
Electrochemical Stability Window ~5.0 V vs. Li+/Li mdpi.com

This table presents data for the related and widely studied Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) to provide context for the performance of sulfonimide-based salts.

Performance Enhancement in Next-Generation Battery Chemistries

The advantageous properties of LiFTFSI extend to its application in next-generation battery systems, such as lithium-sulfur and solid-state batteries. In these advanced systems, LiFTFSI helps to address some of the inherent challenges, leading to improved performance and viability.

Recent research has also investigated the use of LiFTFSI in polymer-in-salt electrolytes, where a high concentration of the lithium salt is dissolved in a polymer matrix. In a poly(sulfone-thioether) system, the inclusion of the asymmetric LiFTFSI salt resulted in a high ionic conductivity of over 10⁻⁵ S/cm. oup.com This enhanced conductivity is attributed to the unique interactions between the sulfur-containing polymer and the FTFSI anion. oup.com

Table 2: Ionic Conductivity of a Poly(sulfone-thioether)-LiFTFSI Composite

Polymer System Li Salt [Li+]/[X] ratio Activation Energy (Ea) in kJ/mol
P1 LiFTFSI 0.25 9.7
P2 LiFTFSI 0.25 9.2

Data adapted from a study on sulfur-containing soft Lewis base polymers. oup.com

Function as a Highly Acidic Catalyst or Co-Catalyst in Organic Synthesis

While the lithium salt of N-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide has been extensively studied, research into the catalytic applications of the neutral parent compound is limited. The strong electron-withdrawing nature of the trifluoromethylsulfonyl and fluorosulfonyl groups suggests that the N-H proton would be highly acidic, indicating potential as a Brønsted acid catalyst.

Employment in Lewis Acid Catalyzed Reactions

There is currently a lack of specific research literature detailing the use of N-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide as a Lewis acid catalyst in organic synthesis.

Brønsted Acid Catalysis in Specific Transformation Classes

Applications in Polymer Science and Materials Chemistry

The incorporation of the sulfonyl(trifluoromethanesulfonyl)imide (STFSI) functional group into polymers is an area of interest for creating new materials with tailored properties.

Research has demonstrated the synthesis of vinyl monomers containing the STFSI group, which were subsequently polymerized using nitroxide-mediated polymerization. rsc.org This method allows for the creation of well-defined anionic homopolymers. These polymers exhibited higher glass-transition temperatures compared to their neutral counterparts, a phenomenon attributed to the electrostatic interactions between the STFSI side groups along the polymer backbone. rsc.org

Another approach involves a post-polymerization functionalization strategy. In this method, potassium sulfonyl(trifluoromethanesulfonyl)imide (STFSI) derivatives are synthesized and then grafted onto existing copolymers. rsc.org This technique utilizes efficient coupling reactions to introduce the STFSI functionality, enabling the modification of polymer properties for specific applications. rsc.org

Use as a Monomer or Cross-Linking Agent

While CF3SO2NHSO2F itself is not a traditional monomer, its derivatives have been synthesized to act as functional monomers for polymerization. By replacing the acidic proton with a polymerizable group, such as a vinyl group, the unique properties of the sulfonyl(trifluoromethanesulfonyl)imide (STFSI) moiety can be incorporated into a polymer backbone.

A series of water-soluble monomers, including styrene (B11656) and propyl (meth)acrylate derivatives bearing the STFSI group, have been successfully synthesized. rsc.orgresearchgate.net These monomers were prepared in good yields from the corresponding sulfonyl chloride monomer and trifluoromethanesulfonamide (B151150). rsc.orgresearchgate.net The resulting functionalized monomers can then undergo polymerization, such as nitroxide-mediated polymerization (NMP), to produce well-defined polymers. rsc.orgresearchgate.net

The general approach involves creating a monomer with a reactive double bond that can participate in polymerization reactions. For example, a vinyl group can be attached to the nitrogen atom of the imide, creating a monomer that can be readily polymerized.

Table 1: Examples of Polymerizable Monomers Derived from the Sulfonyl(trifluoromethanesulfonyl)imide Structure

Monomer Type Polymerization Method Resulting Polymer Reference
Styrene-based STFSI Nitroxide-Mediated Polymerization Polystyrene with STFSI side groups rsc.orgresearchgate.net
Acrylate-based STFSI Nitroxide-Mediated Polymerization Polyacrylate with STFSI side groups rsc.orgresearchgate.net

There is less direct evidence in the reviewed literature of this compound or its simple derivatives being used as a primary cross-linking agent. However, the concept of incorporating functional groups that can participate in cross-linking reactions is a well-established strategy in polymer chemistry. nih.govresearchgate.net For instance, difunctional monomers are commonly used to create networked polymer structures. It is conceivable that a derivative of this compound with two polymerizable groups could act as a cross-linker, though specific examples were not prominent in the search results.

Incorporation into Functional Polymers for Specific Properties

The incorporation of the STFSI group into polymers, either through the polymerization of functional monomers or via post-polymerization functionalization, imparts a range of desirable properties to the resulting materials. rsc.orgresearchgate.net These properties are largely due to the electrostatic interactions and the chemical nature of the STFSI side groups.

One of the key properties observed in anionic homopolymers containing STFSI side groups is a higher glass-transition temperature (Tg) compared to their neutral analogues. rsc.orgresearchgate.net This increase in Tg is attributed to the electrostatic interactions between the STFSI groups along the polymer backbone, which restricts chain mobility. rsc.orgresearchgate.net

Furthermore, polymers functionalized with the lithium salt of the STFSI anion, lithium poly[(4-styrenesulfonyl)(fluorosulfonyl)imide] (LiPSFSI), have been investigated as single lithium-ion conducting polymer electrolytes for use in lithium batteries. researchgate.net These polymer electrolytes exhibit a high lithium-ion transference number, which is a measure of the fraction of the total ionic conductivity that is due to the movement of lithium ions. researchgate.net This is a critical parameter for the performance of lithium batteries, as a high transference number can reduce concentration polarization and improve power density.

Table 2: Properties of Polymers Incorporating the Sulfonyl(trifluoromethanesulfonyl)imide Moiety

Polymer System Property Enhanced Application Reference
Anionic homopolymers with STFSI side groups Higher glass-transition temperature Materials requiring enhanced thermal stability rsc.orgresearchgate.net
Lithium poly[(4-styrenesulfonyl)(fluorosulfonyl)imide] (LiPSFSI) in Poly(ethylene oxide) (PEO) High lithium-ion transference number (tLi+ = 0.90) Solid polymer electrolytes for lithium batteries researchgate.net

A post-polymerization functionalization strategy has also been developed to introduce the STFSI group onto a pre-existing polymer backbone. rsc.org This method involves synthesizing STFSI derivatives with reactive end groups (e.g., bromo, azido, or amine) that can then be coupled to a polymer chain through efficient reactions like alkylation, amidation, or click chemistry. rsc.orgresearchgate.net This approach offers a versatile way to create a variety of functional polymers with controlled amounts of the STFSI moiety.

Theoretical and Computational Chemistry Studies of Cf3so2nhso2f

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of CF3SO2NHSO2F at a molecular level. These methods solve the Schrödinger equation approximately for a given arrangement of atoms, yielding information about the molecule's energy, geometry, and electronic properties. imperial.ac.uk

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a stationary point on the potential energy surface. molpro.netgaussian.comuni-muenchen.defaccts.de For a flexible molecule like this compound, this process is crucial for identifying its most stable conformers.

While detailed computational studies on the neutral this compound molecule are not extensively available in public literature, significant research has been conducted on its corresponding anion, (fluorosulfonyl)(trifluoromethanesulfonyl)imide (FTFSI), which is formed by the removal of the acidic proton from the nitrogen atom. researchgate.net Theoretical studies using Density Functional Theory (DFT) methods, such as B3LYP with the 6-31G** basis set, have identified three stable conformers for the FTFSI anion: syn, gauche, and anti. researchgate.net These conformers are distinguished by the rotational orientation around the S-N bonds. The energy differences between these conformers are calculated to be very small, typically less than 3 kJ·mol⁻¹. researchgate.net

The two most stable conformers are a C₂ symmetry structure (trans) and a C₁ symmetry structure (cis). acs.org The trans conformer is generally found to be more energetically favorable in the gas phase. nih.gov However, interactions with cations, such as K⁺, in salts can substantially minimize the energy difference between conformers, often favoring a cis conformation where the oxygen atoms can form strong tridentate coordination with the cation. nih.gov

Table 1: Calculated Conformational Data for the (Fluorosulfonyl)(trifluoromethanesulfonyl)imide (FTFSI) Anion Note: This data pertains to the deprotonated anion of this compound. Specific values can vary based on the computational method and basis set used.

PropertyFindingSource
Identified Conformers syn, gauche, and anti geometries are likely. researchgate.net
Most Stable Conformer The C₂ (trans) conformer is typically the global minimum. acs.org
Energy Difference The energy difference between stable conformers is less than 3 kJ·mol⁻¹. researchgate.net
Cation Interaction Interaction with cations (e.g., K⁺) can stabilize the C₁ (cis) conformer. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. lew.ro The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. lew.roresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as less energy is needed for electronic transitions. researchgate.net

For this compound, the presence of two powerful electron-withdrawing groups (CF₃SO₂ and FSO₂) would be expected to significantly lower the energy of the LUMO, making the molecule a strong electrophile. The HOMO would likely be localized on the nitrogen and oxygen atoms. A precise calculation of the HOMO-LUMO gap would quantify its reactivity and susceptibility to nucleophilic attack. While specific values for this compound are not readily published, the methodology is standard in computational chemistry for evaluating new compounds. lew.ronist.govmsu.su

An electrostatic potential (ESP) map is a visualization that illustrates the charge distribution on the van der Waals surface of a molecule. avogadro.ccproteopedia.org These maps are generated by calculating the electrostatic potential at various points on the electron density surface. esf.eduresearchgate.net Different colors are used to represent different potential values:

Red indicates regions of negative electrostatic potential, which are rich in electrons and prone to attack by electrophiles.

Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles.

Green represents areas that are relatively neutral. avogadro.cc

For this compound, an ESP map would be invaluable. It would visually confirm the high acidity of the N-H proton, which would be represented by a strongly positive (blue) potential in its vicinity. Furthermore, the map would highlight the electrophilic character of the sulfur atoms and the nucleophilic character of the oxygen atoms, providing a clear picture of the molecule's reactive sites. proteopedia.org This information is crucial for understanding intermolecular interactions and predicting reaction pathways.

Modeling of Reaction Pathways and Transition States

Computational chemistry is not limited to static molecules; it can also model the dynamics of chemical reactions. nih.gov This involves mapping the potential energy surface that connects reactants to products, identifying key intermediates and, most importantly, the transition states that represent the energy barriers to reaction. readthedocs.io

The synthesis of (fluoroalkylsulfonyl)(fluorosulfonyl)imides can be achieved by reacting a fluoroalkylsulfonamide with a fluorosulfonyl halide, often in the presence of a base. researchgate.net Computational modeling can elucidate the mechanism of such reactions in great detail.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. For the synthesis of this compound, theoretical analysis could compare different pathways, such as the reaction of trifluoromethanesulfonamide (B151150) (CF₃SO₂NH₂) with fluorosulfonyl chloride (FSO₂Cl). The calculations would identify the transition state structure for the key bond-forming step and determine the activation energy, which governs the reaction rate. Such studies have been performed to explain the different reactivities of triflamide compared to non-fluorinated sulfonamides in other reactions. nih.govsemanticscholar.org

Theoretical studies on the related triflamide (CF₃SO₂NH₂) have shown how computational analysis can explain experimental outcomes, such as why its reactions sometimes yield different products compared to non-fluorinated sulfonamides. nih.govsemanticscholar.org For this compound, computational models could be used to:

Predict its pKa value.

Model its behavior as a catalyst or reagent in organic synthesis.

Investigate its stability and decomposition pathways, particularly the stability of the S-F bond versus the S-N bond under various conditions.

Compare its electrophilicity and nucleophilicity to related compounds like bis(trifluoromethanesulfonyl)imide (TFSI) and bis(fluorosulfonyl)imide (FSI).

These predictive capabilities make computational chemistry an essential tool for the rational design of experiments and the development of new applications for highly functionalized molecules like this compound.

Prediction of Acidic Properties and Anion Stability of this compound

The acidity of N-(fluorosulfonyl)-N-(trifluoromethylsulfonyl)amine (this compound) and the stability of its corresponding anion, (fluorosulfonyl)(trifluoromethylsulfonyl)imide ([CF3SO2NSO2F]⁻), are critical parameters that influence its reactivity and potential applications, particularly in catalysis and as a component of ionic liquids. Theoretical and computational chemistry studies provide significant insights into these properties, offering a molecular-level understanding that complements experimental findings.

Gas-Phase Acidity Calculations

Gas-phase acidity is an intrinsic measure of a molecule's acidity, devoid of solvent effects. It is typically defined by the enthalpy (ΔHacid) and Gibbs free energy (ΔGacid) of the deprotonation reaction in the gas phase. For this compound, the reaction is:

This compound(g) → [CF3SO2NSO2F]⁻(g) + H⁺(g)

While specific calculated values for the gas-phase acidity of this compound were not found in the direct search, the acidity can be contextualized by examining related superacidic compounds. The acidity of bis(sulfonyl)imides is known to be exceptionally high due to the strong electron-withdrawing nature of the two sulfonyl groups, which effectively delocalize the negative charge of the resulting anion.

The stability of the resulting [CF3SO2NSO2F]⁻ anion is paramount to the high acidity of the parent acid. Computational studies using density functional theory (DFT) have explored the conformational landscape of the (fluorosulfonyl)(trifluoromethylsulfonyl)imide anion. These studies reveal the existence of three low-energy conformers: syn, gauche, and anti, which are separated by less than 3 kJ·mol⁻¹ researchgate.netnih.gov. The energy barriers for interconversion between these conformers are relatively low, suggesting a flexible anion in the gas phase researchgate.netnih.gov. This conformational flexibility and the extensive charge delocalization across the N-S-O and S-N-S frameworks contribute to the high stability of the anion, and consequently, the strong gas-phase acidity of the parent imide.

Table 1: Conformational Analysis of the [CF3SO2NSO2F]⁻ Anion

ConformerRelative Energy (kJ·mol⁻¹)Key Dihedral Angles
synLowest Energy IsomerData not available
gauche< 3Data not available
anti< 3Data not available
Data derived from theoretical studies indicating the relative stability of the anion conformers. researchgate.netnih.gov

Solvation Effects on Acidity in Different Solvents

The acidity of a compound in solution, quantified by its pKa value, is significantly influenced by solvation effects. The solvent's ability to stabilize both the neutral acid and, more importantly, its conjugate base and the proton, plays a crucial role. For this compound, the dissociation equilibrium in a solvent (S) is:

This compound + S ⇌ [CF3SO2NSO2F]⁻···S + H⁺···S

A comparative ab initio study on the hydration of various sulfonyl imides, including partially and fully fluorinated derivatives, has shown that spontaneous proton dissociation occurs upon the addition of just three water molecules. nih.gov The transition to a solvent-separated ion pair was observed with the inclusion of a fourth water molecule. nih.gov This study highlighted that fully fluorinated sulfonyl imides, a class to which this compound belongs, exhibit a greater tendency to exist in dissociated and ion-pair separated states at low levels of hydration compared to their partially fluorinated counterparts. nih.gov This increased propensity for dissociation is attributed to the enhanced charge stabilization provided by the additional electron-withdrawing fluorine atoms on the anion. nih.gov

The pKa of this compound is expected to vary significantly with the solvent's properties, such as its polarity, dielectric constant, and hydrogen-bonding capability.

In polar protic solvents like water, the high dielectric constant and strong hydrogen-bonding ability would effectively solvate the proton and the [CF3SO2NSO2F]⁻ anion, favoring dissociation and leading to a very low pKa. The stabilization of the anion occurs through hydrogen bonding to the oxygen and nitrogen atoms.

In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN), the pKa values would differ. DMSO is a highly polar, hydrogen-bond accepting solvent that strongly solvates cations, including the proton. Acetonitrile is less polar and a weaker hydrogen-bond acceptor. The relative acidity in these solvents depends on the differential solvation energies of the acid and its conjugate base. For many strong acids, the acidity order can change between different non-aqueous solvents. acs.org

Predicting pKa values often involves thermodynamic cycles that combine gas-phase acidities with solvation free energies of the species involved. The accuracy of these predictions depends on the level of theory and the solvation model employed. nih.govnih.gov For superacids like this compound, these calculations are challenging but essential for designing new catalytic systems or functional materials.

Table 2: Expected Qualitative Acidity Trends in Different Solvents

SolventSolvent TypeExpected Relative pKaRationale
WaterPolar ProticVery LowHigh dielectric constant and strong hydrogen bonding stabilize both H⁺ and the anion. nih.gov
DMSOPolar AproticLowStrong H-bond acceptor, effectively solvates H⁺.
AcetonitrilePolar AproticLow, but likely higher than in Water/DMSOLower polarity and basicity compared to water and DMSO. acs.org
1,2-DichloroethaneNonpolar AproticHigherPoor solvation of ions leads to less dissociation.
This table represents expected qualitative trends based on general principles of solvation and studies on related compounds.

Advanced Analytical Methodologies for Research Characterization of Cf3so2nhso2f

Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

Spectroscopy is a cornerstone in the analysis of CF3SO2NHSO2F, offering non-destructive and highly detailed information about its molecular structure and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for Confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of fluorinated compounds like this compound. Due to the presence of two distinct fluorine environments—the trifluoromethyl (CF₃) group and the fluorosulfonyl (SO₂F) group—¹⁹F NMR is particularly powerful.

The ¹⁹F nucleus has a high natural abundance (100%) and a high gyromagnetic ratio, resulting in strong NMR sensitivity, second only to ¹H. nih.gov The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, leading to a wide chemical shift range that allows for clear resolution of structurally different fluorine atoms. spectrabase.com

For this compound, one would expect two distinct signals in the ¹⁹F NMR spectrum:

A signal corresponding to the three equivalent fluorine atoms of the CF₃ group. Based on related compounds like trifluoromethanesulfonic acid, this signal would appear in a characteristic region of the spectrum. spectroscopyonline.com

A signal corresponding to the single fluorine atom of the SO₂F group.

The relative integration of these two peaks should correspond to a 3:1 ratio, confirming the presence and stoichiometry of the two fluorine-containing moieties. Furthermore, coupling between the fluorine and nitrogen or hydrogen nuclei could provide additional structural information. While specific spectral data for the protonated acid is not widely published, the technique's utility is demonstrated in the analysis of related compounds where ¹⁹F NMR is used for structural elucidation and end-group analysis. spectrabase.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. spectrabase.comresearchgate.net These two methods are complementary; IR spectroscopy measures vibrations that cause a change in the dipole moment, while Raman spectroscopy measures vibrations that cause a change in polarizability. spectrabase.com

For this compound, the analysis of its anion, (fluorosulfonyl)(trifluoromethanesulfonyl)imide (FTFSI⁻), in various ionic liquids provides significant insight into its vibrational characteristics. rsc.orgd-nb.info The key vibrational modes are associated with the SO₂, CF₃, and S-N-S groups.

Key Vibrational Modes for the FTFSI⁻ Anion:

SO₂ Stretching: Strong bands corresponding to the symmetric and asymmetric stretching of the S=O bonds are expected. In related imide anions, these are prominent features in the IR and Raman spectra.

CF₃ Stretching: Vibrations associated with the C-F bonds of the trifluoromethyl group are also characteristic.

S-N-S Vibrations: The stretching and bending modes of the central S-N-S skeleton are crucial for confirming the imide structure. Studies on related bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions show that the conformation (cis vs. trans) of the anion significantly affects the position of these bands. rsc.org

Upon protonation to form the neutral acid this compound, changes in the vibrational spectrum are expected, most notably:

The appearance of an N-H stretching vibration (ν(N-H)).

Shifts in the SO₂ and S-N-S stretching frequencies due to the change in electronic structure and the introduction of hydrogen bonding. In studies of other protonated acids, such as formic acid, protonation leads to distinct shifts in the vibrational frequencies of adjacent functional groups. osti.govresearchgate.net

The following table summarizes typical vibrational frequencies observed for related functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
SO₂Asymmetric Stretch~1350 - 1400IR, Raman
SO₂Symmetric Stretch~1150 - 1200IR, Raman
CF₃Stretching Modes~1100 - 1250IR
SiF₆²⁻Stretching Modes~650 - 750IR, Raman
N-HStretching~3200 - 3400IR
Data derived from general spectroscopic principles and analysis of related compounds. spectrabase.comrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. libretexts.org

For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition. The calculated exact mass of the molecule (CHF₄NO₄S₂) is 230.9283 Da. The mass spectrometer would detect the molecular ion ([M]⁺) or, more commonly in soft ionization techniques, the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻).

Electron impact (EI) ionization would likely cause significant fragmentation. The fragmentation pattern provides structural clues, as the molecule breaks apart at its weakest bonds or forms particularly stable fragment ions. chemguide.co.uk

Expected Fragmentation Pathways for this compound:

Loss of a fluorine atom: [M-F]⁺

Loss of the trifluoromethyl group: [M-CF₃]⁺

Cleavage of an S-N bond: This could lead to fragments such as [CF₃SO₂]⁺ and [SO₂F]⁺.

Loss of sulfur dioxide: [M-SO₂]⁺

The presence of sulfur gives rise to a characteristic isotopic pattern. The ⁴S isotope is approximately 4.4% as abundant as the main ³²S isotope, leading to a visible M+2 peak in the mass spectrum, which helps in identifying sulfur-containing fragments. frontiersin.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. spectroscopyonline.comchemicalbook.com The technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. chemicalbook.com

In the KDFTFSI crystal, the anion exhibits a cis conformation. rsc.org The bond lengths and angles provide expected values for the corresponding bonds in the this compound molecule.

Crystallographic Data for the Related DFTFSI⁻ Anion

ParameterBondTypical Range (Å or °)
Bond LengthN–S1.562 – 1.581 Å
S–O1.426 – 1.439 Å
S–C1.719 – 1.826 Å
C–F1.278 – 1.388 Å
Bond AngleS–N–S125.7 – 128.0°
O–S–O116.1 – 117.3°
N–S–C103.7 – 106.0°

Data from the crystal structure of potassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide. rsc.org

Obtaining a single crystal of the acidic form, this compound, would allow for the direct determination of its solid-state structure, including the location of the acidic proton and the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing.

Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling purity assessment and monitoring the progress of a chemical reaction. epo.org

Gas Chromatography (GC)

Gas Chromatography (GC) separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. epo.org The applicability of GC to this compound is suggested by its purification via distillation techniques, which implies sufficient volatility. epo.org Furthermore, patents related to the purification of the similar compound hydrogen bis(fluorosulfonyl)imide explicitly mention the use of GC to analyze impurities. researchgate.netx-mol.net

In a typical GC analysis of this compound, a sample would be injected into a heated port, vaporized, and carried by an inert gas (like helium or nitrogen) through a capillary column. The separation would depend on the compound's boiling point and its interaction with the column's stationary phase. A more volatile compound with weaker interactions will travel faster and have a shorter retention time.

GC is particularly useful for:

Purity Assessment: Quantifying the percentage of this compound in a sample.

Reaction Monitoring: Tracking the disappearance of reactants and the appearance of the product over time.

Solvent Analysis: Detecting and quantifying residual solvents from the synthesis.

While specific GC methods for this compound are not detailed in the literature, studies using inverse gas chromatography on related ionic liquids with bis(fluorosulfonyl)imide anions demonstrate the interaction of this class of compounds with various stationary phases. This confirms the compatibility of the molecular structure with GC techniques.

Table of Mentioned Compounds

Abbreviation / FormulaChemical Name
This compoundN-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide
FTFSI⁻(fluorosulfonyl)(trifluoromethanesulfonyl)imide anion
TFSI⁻bis(trifluoromethanesulfonyl)imide anion
KDFTFSIpotassium (difluoromethanesulfonyl)(trifluoromethanesulfonyl)imide
-Trifluoromethanesulfonic acid
-Formic acid
-Methanesulfonic acid
-Hydrogen bis(fluorosulfonyl)imide

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the characterization, purity assessment, and quantification of the highly reactive and polar compound N-(fluorosulfonyl)-1,1,1-trifluoromethanesulfonamide (this compound). Due to the compound's structural features—possessing both a trifluoromethanesulfonyl group and a fluorosulfonyl group—method development in HPLC requires careful consideration of the stationary phase, mobile phase composition, and detection method to achieve optimal separation and sensitivity. Research into the analysis of this compound and its closely related analogs, such as bis(fluorosulfonyl)imide (FSI) and bis(trifluoromethanesulfonyl)imide (TFSI), provides a strong foundation for establishing robust analytical protocols.

The primary mode of HPLC employed for this compound and similar fluorinated imides is reversed-phase (RP-HPLC). libretexts.orgchromatographytoday.com In this modality, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The inherent polarity of this compound allows for effective retention and separation on common reversed-phase columns, such as those packed with octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded silica (B1680970) particles.

Detailed Research Findings

Research efforts, primarily focused on related fluorosulfonyl and trifluoromethanesulfonyl imide anions, have elucidated key parameters for their successful chromatographic separation. These findings are directly applicable to the analysis of this compound.

A typical HPLC system for the analysis of this compound would consist of a gradient pump, an autosampler, a column thermostat, and a suitable detector. nih.govwikipedia.org The mobile phase generally comprises a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724), due to its low viscosity and UV transparency. nih.gov To ensure sharp, symmetrical peaks and to control the ionization state of the acidic N-H proton in the imide, a modifier such as trifluoroacetic acid (TFA) is often added to the mobile phase at a low concentration (e.g., 0.05% to 0.1% v/v). nih.gov

Gradient elution is frequently employed to separate the main compound from any impurities, which may have significantly different polarities. nih.gov A typical gradient program might start with a high percentage of the aqueous phase and gradually increase the proportion of the organic solvent to elute more strongly retained components.

Detection of this compound can be challenging due to its limited chromophoric properties. While the sulfonamide groups offer some UV absorbance at low wavelengths (typically below 210 nm), detection can be enhanced by using more universal detectors. A Diode Array Detector (DAD) can be used to monitor multiple wavelengths simultaneously. nih.gov For more sensitive and specific detection, especially in complex matrices or for trace-level impurity profiling, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. elgalabwater.com Evaporative Light Scattering Detection (ELSD) can also be considered as a universal detection technique that does not rely on the chromophoric properties of the analyte.

The following interactive data tables summarize typical chromatographic conditions that have been reported for the analysis of closely related fluorinated imide compounds and are proposed for the characterization of this compound.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterTypical ConditionsRationale/Reference
Stationary PhaseReversed-Phase C18 or C8, 3.5-5 µm particle sizeEffective for retaining and separating polar to moderately nonpolar fluorinated compounds. libretexts.orgchromatographytoday.com
Column Dimensions150 mm x 4.6 mmStandard analytical column dimensions providing good resolution and efficiency.
Mobile Phase A0.05% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to suppress ionization and improve peak shape. nih.gov
Mobile Phase B0.05% Trifluoroacetic Acid (TFA) in AcetonitrileCommon organic modifier in RP-HPLC. nih.gov
Flow Rate1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume5 - 20 µLStandard injection volume for analytical HPLC.
DetectionUV/DAD at 210 nm or LC-MS (ESI-)UV for general purity; LC-MS for high sensitivity and impurity identification. elgalabwater.com

Table 2: Example Gradient Elution Program

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
20.0595
25.0595
25.1955
30.0955

While specific retention time data for this compound is not available in public literature, based on its structure, it is expected to be a polar compound that would elute relatively early under reversed-phase conditions compared to more non-polar impurities. The validation of such an HPLC method would involve assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines. ijrpc.com

Future Research Directions and Unexplored Avenues in Cf3so2nhso2f Chemistry

Development of Greener and More Sustainable Synthetic Pathways

The synthesis of highly fluorinated compounds often involves harsh reagents and conditions. A key area for future research will be the development of more environmentally benign methods for producing CF3SO2NHSO2F and related compounds.

Current methods for synthesizing similar structures, like bis(trifluoromethanesulfonyl)imide (Tf2NH), can be resource-intensive. nih.gov Future research will likely focus on:

Solvent-Free Synthesis : Inspired by green methods for preparing ionic liquids, solvent-free or mechanochemical approaches could reduce waste and energy consumption. researchgate.netrepec.orgresearchgate.net For instance, a halide-free, two-step procedure has been developed for hydrophobic ionic liquids based on the Tf2N- anion, which offers high atom efficiency. nih.gov

Continuous-Flow Processes : Transitioning from batch to continuous-flow synthesis can offer better control over reaction parameters, improve safety, and allow for easier scale-up. nih.gov This has been successfully applied to the synthesis of bistriflimide-based ionic liquids. nih.gov

Alternative Fluorinating Agents : Research into new, safer, and more efficient fluorinating agents is crucial. While reagents like triflic anhydride (B1165640) are effective, they can be costly and generate significant waste. acs.org The development of methods using more benign fluoride (B91410) sources like potassium fluoride (KF) is a promising direction. researchgate.net

Table 1: Comparison of Synthetic Approaches for Related Triflimide Compounds

MethodAdvantagesDisadvantagesPotential for this compound
Traditional Batch Synthesis Well-established procedures.Often requires harsh conditions, organic solvents, and generates halide waste.Serves as a baseline for improvement.
Solvent-Free/Mechanochemical Reduced solvent waste, potentially lower energy input, high atom economy. researchgate.netrepec.orgresearchgate.netMay require specialized equipment; scalability can be a challenge.High potential for a greener process.
Continuous-Flow Synthesis Enhanced safety, better process control, easier scale-up. nih.govHigher initial setup cost.Ideal for industrial-scale production.
Alternative Reagent Use Can avoid toxic or corrosive reagents like HF. researchgate.netNew reagents may have lower reactivity or require catalyst development.Key to improving the overall sustainability of the synthesis.

Investigation of Novel Reactivity Modes and Chemical Transformations

The high acidity and the presence of two distinct sulfonyl groups in this compound suggest a rich and underexplored reactivity profile. Future investigations are expected to uncover new chemical transformations.

Superacid Catalysis : Like triflimide (Tf2NH), this compound is expected to be a strong Brønsted acid and could function as a powerful catalyst in organic synthesis. acs.org Its use could promote reactions such as Friedel-Crafts acylations, isomerizations, and esterifications under milder conditions than traditional superacids. researchgate.netsapub.org

Synthesis of Novel Heterocycles : N-sulfonyl imines are versatile synthons for constructing nitrogen-containing heterocycles. researchgate.net Research into the cycloaddition reactions of this compound or its derivatives could lead to new classes of functionalized heterocycles with potential applications in medicinal chemistry and materials science. nih.gov For example, rhodium-catalyzed reactions of N-sulfonyl 1,2,3-triazoles can produce cyclopropanes with high selectivity. nih.gov

Electrophilic Amination : The N-H bond in this compound could be a target for functionalization, leading to novel electrophilic amination reagents. These reagents could be used to introduce the (trifluoromethanesulfonyl)(fluorosulfonyl)amino group into organic molecules, imparting unique electronic properties.

Asymmetric Transformations : The development of chiral versions of this compound or its use in conjunction with chiral catalysts could enable new asymmetric syntheses, providing enantiomerically pure building blocks for pharmaceuticals and agrochemicals. bohrium.com

Exploration of Emerging Applications in Niche Chemical Technologies

The unique properties of this compound make it a candidate for several high-tech applications where performance under extreme conditions is required.

Electrolytes for Energy Storage : The lithium salt of the closely related bis(trifluoromethanesulfonyl)imide is a key component in modern lithium-ion batteries. researchgate.netrepec.org The lithium salt of this compound could be investigated as a novel electrolyte, potentially offering advantages in terms of ionic conductivity, thermal stability, or safety. The development of polymer electrolytes incorporating such salts is a particularly promising avenue. researchgate.netrepec.org

Ionic Liquids : The deprotonated form of this compound could serve as the anionic component of novel ionic liquids. sigmaaldrich.com These materials could be designed as green solvents or specialized electrolytes with high thermal stability and a wide electrochemical window. sigmaaldrich.com

Advanced Materials : Incorporating the -(SO2)N(SO2)- moiety into polymer backbones could lead to new fluorinated polymers with exceptional chemical resistance and thermal stability, suitable for demanding applications in the automotive and aerospace industries. europa.eunih.gov

Catalysis for Sustainable Chemistry : Lewis superacids, a class to which derivatives of this compound could belong, have shown promise in breaking strong chemical bonds, such as those in fluorinated hydrocarbons. sciencedaily.comuni-paderborn.de This could enable the conversion of persistent pollutants into valuable chemicals. sciencedaily.comuni-paderborn.de

Table 2: Potential Niche Applications for this compound and its Derivatives

Application AreaRationaleKey Research Questions
Battery Electrolytes Structural similarity to LiTFSI, a standard in Li-ion batteries. researchgate.netrepec.orgWhat is the ionic conductivity and electrochemical stability window of the lithium salt?
Ionic Liquids The anion would be highly delocalized, leading to low melting points and high stability. sigmaaldrich.comWhat are the physical properties (viscosity, conductivity) and solvent capabilities of the resulting ionic liquids?
High-Performance Polymers The imide linkage can impart high thermal and chemical resistance. europa.eunih.govCan the compound be incorporated into a polymer backbone? What are the material properties of the resulting polymer?
Superacid Catalysis The strong electron-withdrawing groups suggest very high acidity. sciencedaily.comacs.orgCan it catalyze difficult reactions, like the functionalization of alkanes or the breakdown of persistent pollutants? sciencedaily.comuni-paderborn.de

Addressing Challenges in Handling and Scale-Up for Advanced Research and Industrial Implementation

The same properties that make this compound interesting also present challenges for its practical use. Future research must address these issues to enable broader adoption.

Handling of Corrosive and Reactive Intermediates : The synthesis and use of this compound will likely involve highly reactive and potentially corrosive intermediates, such as triflic anhydride or sulfonyl fluorides. acs.org Developing robust protocols and engineering controls for safe handling is paramount.

Purification and Analysis : The high reactivity and potential for hydrolysis of this compound and related compounds can make purification and characterization difficult. The development of anhydrous workup and specialized analytical techniques will be necessary.

Scalability and Cost : The high cost of fluorinated starting materials is a significant barrier to large-scale application. sci-hub.se Research into more cost-effective synthetic routes and the potential for recycling reagents will be critical for industrial viability. acs.org

Regulatory and Environmental Considerations : As a fluorinated compound, the environmental fate and potential toxicity of this compound would need to be thoroughly evaluated to ensure it does not pose a risk as a persistent organic pollutant. nih.gov

Q & A

Q. What are the established synthetic protocols for CF3SO2NHSO2F, and how can purity be validated?

Synthesis typically involves fluorosulfonic acid derivatives and amidation reactions under anhydrous conditions. For purity validation:

  • Elemental Analysis : Confirm stoichiometry (e.g., C, F, N, S content) .
  • Spectroscopic Techniques : Use <sup>19</sup>F NMR to verify fluorine environments and <sup>1</sup>H NMR for protonated groups. IR spectroscopy can identify S=O and N-H stretches .
  • Chromatography : HPLC or GC-MS to detect impurities.
    Methodological Tip: Ensure reaction conditions (temperature, solvent purity) are rigorously controlled to avoid side products. Reproducibility requires detailed documentation of solvent drying and stoichiometric ratios .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound's structural features?

Technique Application Detection Limit
X-ray Crystallography Resolve bond lengths/angles and crystal packing≥ 0.01 Å resolution
<sup>19</sup>F NMR Probe fluorinated groups and electronic environment~1 ppm sensitivity
Raman Spectroscopy Identify S-O and S-N vibrational modes1–5 cm<sup>-1</sup> resolution
Methodological Tip: Combine multiple techniques for cross-validation. For crystallography, grow single crystals via slow evaporation in non-polar solvents .

Q. How does this compound behave under varying pH and solvent conditions?

  • Acidic Conditions : Hydrolysis of sulfonamide groups may occur, releasing SO2F<sup>-</sup> ions. Monitor via conductivity measurements .
  • Polar Solvents : Enhanced solubility in DMSO or acetone due to dipole interactions.
    Methodological Tip: Use UV-Vis spectroscopy to track stability in real time. Pre-equilibrate solvents to avoid moisture interference .

Advanced Research Questions

Q. What mechanistic insights explain this compound's reactivity in nucleophilic substitution reactions?

  • Step 1 : Identify reactive sites via electrostatic potential maps (computational DFT).
  • Step 2 : Kinetic studies (e.g., stopped-flow techniques) to measure rate constants under varying nucleophile concentrations.
  • Step 3 : Isotopic labeling (<sup>18</sup>O in SO2 groups) to trace bond cleavage pathways .
    Methodological Tip: Use Eyring plots to differentiate between associative and dissociative mechanisms.

Q. How can computational modeling predict this compound's behavior in novel reaction environments?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer pathways.
  • MD Simulations : Model solvation effects in ionic liquids or supercritical CO2.
    Methodological Tip: Validate computational results with experimental data (e.g., compare predicted vs. observed reaction yields) .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

  • Controlled Replication : Standardize calorimetry protocols (e.g., DSC heating rates) to minimize variability .
  • Meta-Analysis : Systematically compare studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess methodological rigor .
  • Error Source Identification : Check for impurities (e.g., residual solvents) via TGA-MS .

Q. How should researchers design experiments to study this compound's interactions with biomolecules?

  • Hypothesis-Driven Design : Focus on specific binding sites (e.g., enzyme active centers) using molecular docking.
  • Biophysical Assays : Surface plasmon resonance (SPR) for binding kinetics; circular dichroism (CD) for conformational changes.
  • Controls : Include competitive inhibitors to validate specificity .
    Methodological Tip: Pre-screen compounds for cytotoxicity to ensure biological relevance .

Methodological Frameworks

  • Evaluating Research Questions : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to studies comparing CF3SO2NHSO2F with analogs .
  • Data Contradiction Analysis : Use triangulation (e.g., experimental, computational, and literature data) to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.